molecular formula C10H9IN2 B15058961 4-Iodo-3-(p-tolyl)-1H-pyrazole

4-Iodo-3-(p-tolyl)-1H-pyrazole

Cat. No.: B15058961
M. Wt: 284.10 g/mol
InChI Key: UHWAWXXJKXNKCW-UHFFFAOYSA-N
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Description

4-Iodo-3-(p-tolyl)-1H-pyrazole (CAS No: 1339142-05-0) is a high-value, regioselectively functionalized pyrazole designed for synthetic organic and medicinal chemistry research. This compound serves as a privileged versatile building block for constructing more complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions . Its core utility lies in the strategic iodine substitution at the C4 position of the pyrazole ring, which enables efficient carbon-carbon bond formation via model reactions such as the Suzuki-Miyaura and Sonogashira couplings . This makes it an indispensable reagent for the exploration and development of novel 3-trifluoromethylated pyrazole derivatives, a class of compounds recognized as privileged motifs in the discovery of agrochemicals and pharmaceuticals . Research Applications: • Cross-Coupling Reactions: Use as a key precursor in metal-catalyzed reactions to create biaryl and aryl alkynyl structures for drug discovery libraries . • Heterocyclic Chemistry: Employ in the synthesis of diverse, multi-substituted pyrazole scaffolds with potential biological activity . • Methodology Development: Ideal for developing new synthetic protocols in organic chemistry due to its well-defined reactivity . NOTE: This product is intended for research and laboratory use only. It is not manufactured for diagnostic, therapeutic, or consumer use. Researchers should consult relevant Safety Data Sheets (SDS) and conduct a comprehensive risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

4-iodo-5-(4-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9IN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)

InChI Key

UHWAWXXJKXNKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)I

Origin of Product

United States

Chemical Reactivity and Functionalization of 4 Iodo 3 P Tolyl 1h Pyrazole

Cross-Coupling Reactions at the C4-Iodine Center

The iodine atom at the C4 position of the pyrazole (B372694) ring serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems have proven particularly effective in this regard.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, and 4-iodo-3-(p-tolyl)-1H-pyrazole is a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an organoboron compound with a halide. researchgate.net In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.govresearchgate.net The choice of ligand can be critical, with sterically demanding ligands often providing high yields. nih.gov For instance, the use of XPhos Pd G2 precatalyst has been shown to be effective in the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids, suggesting its potential applicability to the iodo-analogue. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2P(o-tolyl)3K3PO4NMP/H2O-- nih.gov
XPhos Pd G2XPhos---- rsc.org
Pd-PEPPSI-typeIPr-Polar Solvent100High researchgate.net

This table presents a selection of reported conditions for Suzuki-Miyaura couplings of related pyrazole systems, which could be adapted for this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, Sonogashira coupling offers a direct route to 4-alkynyl-3-(p-tolyl)-1H-pyrazoles. Studies on related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have demonstrated successful Sonogashira couplings with phenylacetylene, achieving high yields of the corresponding alkynylated products. arkat-usa.org While copper is a common co-catalyst, copper-free Sonogashira conditions have also been developed and could be applicable. nih.govnih.gov

Table 2: Sonogashira Coupling of Substituted 1-(1-protected)-3-iodo-1H-pyrazole Derivatives with Phenylacetylene

EntrySubstrateProductYield (%)
12a2093
22b2189
32c2287
47a2391
58a2485
612a2588
7182690
8192786

Adapted from a study on related iodo-pyrazole derivatives, showcasing the general efficiency of the Sonogashira coupling. arkat-usa.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling could be employed to introduce a wide variety of alkyl, alkenyl, and aryl substituents. The catalyst system often consists of a palladium source, such as Pd2(dba)3, and a phosphine ligand like PCyp3. organic-chemistry.org

Copper-Catalyzed Coupling Reactions (e.g., Alkoxylation, C-N Coupling)

Copper-catalyzed cross-coupling reactions provide a valuable alternative and sometimes complementary approach to palladium-based methods. sciety.org These reactions are particularly useful for forming carbon-heteroatom bonds.

For instance, copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be effective for coupling with alkylamines that possess β-hydrogens, a transformation that can be challenging with palladium catalysts. researchgate.net A simple and versatile protocol for the amination of aryl iodides using CuI as a catalyst and ethylene (B1197577) glycol as a ligand in 2-propanol has also been reported, demonstrating broad applicability. organic-chemistry.org

Furthermore, direct C4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI-catalyzed coupling protocol. nih.gov This method typically involves the use of a copper(I) salt, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide, often under microwave irradiation. nih.gov

Further Functionalization of the Pyrazole Ring System

Beyond the C4 position, the pyrazole ring of this compound and its derivatives can undergo further functionalization. The pyrazole scaffold is a common motif in biologically active molecules and materials science. lifechemicals.comturkjps.orgnih.govnih.gov The nitrogen atoms of the pyrazole ring can be alkylated or arylated, and other positions on the ring can be modified, although electrophilic substitution typically occurs at the 4-position. arkat-usa.org The diverse reactivity of the pyrazole core allows for the synthesis of a wide array of complex heterocyclic structures.

C-H Activation Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of this compound, the primary sites for C-H activation are the C5 position of the pyrazole ring and the ortho positions of the p-tolyl group.

Palladium-catalyzed direct arylation represents a key C-H activation strategy for pyrazole derivatives. rsc.orgrsc.org Research has demonstrated the feasibility of Pd-catalyzed arylation at the C5 position of N-protected pyrazoles that bear a halogen substituent at the C4 position. rsc.orgrsc.org This chemoselective transformation occurs without cleavage of the C-I bond, highlighting the potential for sequential functionalization. A simple, phosphine-free catalytic system, such as palladium acetate (B1210297) in a polar aprotic solvent like dimethylacetamide (DMA) with a base like potassium acetate (KOAc), has been shown to be effective for this transformation. rsc.orgrsc.org While a study on this compound itself is not explicitly detailed, the direct arylation of a related N-protected 4-iodopyrazole (B32481) with various aryl bromides proceeds in good yields, demonstrating the viability of this approach. rsc.org

EntryPyrazole SubstrateAryl HalideCatalystBaseSolventProductYield (%)
11-Benzyl-4-iodopyrazole4-BromobenzonitrilePd(OAc)₂ (1 mol%)KOAcDMA1-Benzyl-5-(4-cyanophenyl)-4-iodopyrazole78
21-Benzyl-4-iodopyrazoleEthyl 4-bromobenzoatePd(OAc)₂ (1 mol%)KOAcDMAEthyl 4-(1-benzyl-4-iodo-1H-pyrazol-5-yl)benzoate75
31-Benzyl-4-iodopyrazole4-BromobenzaldehydePd(OAc)₂ (1 mol%)KOAcDMA1-Benzyl-5-(4-formylphenyl)-4-iodopyrazole72
41-Phenyl-4-bromopyrazole4-BromobenzonitrilePd(OAc)₂ (1 mol%)KOAcDMA1-Phenyl-4-bromo-5-(4-cyanophenyl)pyrazole85

Table 1: Examples of Palladium-Catalyzed C5-Arylation of 4-Halopyrazoles. Data adapted from a study on related N-substituted 4-halopyrazoles. rsc.org

Functionalization at Nitrogen (N-H Position)

The presence of a free N-H group in the pyrazole ring of this compound allows for a variety of functionalization reactions, most notably N-alkylation and N-arylation. These reactions are crucial for modulating the compound's physical and biological properties and for creating more complex molecular architectures.

N-alkylation can be readily achieved under basic conditions. The pyrazole nitrogen is deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a pyrazolate anion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. researchgate.netresearchgate.net A variety of alkyl groups can be introduced using this method, including simple alkyl chains, benzylic groups, and functionalized alkyl moieties. researchgate.netsemanticscholar.org For instance, studies on similar 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. researchgate.net

N-arylation of pyrazoles can be accomplished through several methods, including copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents at the nitrogen atom.

EntrySubstrateReagentBaseSolventProduct
13-Methyl-1H-pyrazoleIodomethaneNaHTHF1,3-Dimethyl-1H-pyrazole & 1,5-Dimethyl-1H-pyrazole
23-Substituted PyrazoleAlkyl HalideK₂CO₃DMSO1-Alkyl-3-substituted-pyrazole
34-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCE1-Phenethyl-4-chloro-1H-pyrazole

Table 2: Representative Examples of N-Alkylation of Pyrazole Derivatives. researchgate.netsemanticscholar.org

Reactivity of the para-Tolyl Substituent

The para-tolyl group at the C3 position of the pyrazole ring offers another site for chemical modification, primarily at the benzylic methyl group. This methyl group can undergo radical halogenation or oxidation to introduce further functionality.

Benzylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. researchgate.netchemistrysteps.commasterorganicchemistry.comchadsprep.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective formation of a bromomethyl group. The resulting benzylic bromide is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Furthermore, the methyl group of the tolyl substituent can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.com This transformation provides a route to pyrazole derivatives bearing a carboxylic acid function on the C3-aryl substituent, which can be valuable for further derivatization, for example, through amide bond formation.

Reaction TypeReagent(s)Product Functional Group
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN or lightBromomethyl (-CH₂Br)
Benzylic OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)

Table 3: Potential Reactions of the para-Tolyl Substituent.

Other Transformation Reactions (e.g., Ring-Closing Metathesis)

Beyond direct functionalization of the core structure, this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems. Ring-closing metathesis (RCM) is a powerful synthetic methodology for the formation of cyclic structures and can be applied to appropriately functionalized pyrazole derivatives. researchgate.netktu.edunih.govresearchgate.net

To employ RCM, the pyrazole must first be functionalized with at least two alkenyl groups. For example, N-allylation of this compound, followed by the introduction of another alkenyl group, for instance at the C5 position via a Suzuki or Stille coupling, would generate a diene precursor suitable for RCM. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, would then initiate the intramolecular metathesis reaction to form a new ring fused to the pyrazole core. researchgate.netresearchgate.net The size of the newly formed ring is dependent on the length of the tethers connecting the two alkene moieties. This strategy has been successfully used to synthesize pyrano- and oxepino-fused pyrazoles from allyloxy-pyrazole derivatives. researchgate.netresearchgate.net

Precursor TypeKey Functionalization StepRCM CatalystFused Ring System
N-Allyl-5-alkenyl-pyrazoleN-allylation followed by C5-alkenylationGrubbs Catalyst (1st or 2nd Gen)Dihydropyrazolo[1,5-a]pyridine or similar
4-Allyloxy-5-allyl-pyrazoleClaisen rearrangement of 4-allyloxypyrazoleGrubbs 2nd Gen CatalystDihydropyrano[3,2-c]pyrazole

Table 4: Illustrative Examples of Ring-Closing Metathesis on Pyrazole Scaffolds. researchgate.netresearchgate.net

Mechanistic Investigations of Relevant Synthetic Pathways

Elucidation of Reaction Mechanisms in Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthesis, and several classical and modern methods can be employed. The mechanisms of these reactions determine the substitution pattern of the final product.

Knorr Pyrazole Synthesis Mechanism and Intermediates

The Knorr pyrazole synthesis is a venerable and widely used method for constructing the pyrazole core. slideshare.netnih.gov It traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govjk-sci.com For the synthesis of a 3-(p-tolyl)-1H-pyrazole precursor, the corresponding 1,3-dicarbonyl would be a p-tolyl-substituted β-diketone or β-ketoester, which would react with hydrazine.

The mechanism, typically acid-catalyzed, initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. slideshare.netname-reaction.com This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. name-reaction.comrsc.org A final dehydration step yields the aromatic pyrazole ring. slideshare.netname-reaction.com

The regioselectivity of the Knorr synthesis with unsymmetrical 1,3-dicarbonyls is a key consideration and is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents. rsc.org In the case of a p-tolyl substituted β-ketoester, the ketone is generally more reactive towards nucleophiles than the ester, directing the initial attack of hydrazine and influencing the final substitution pattern. rsc.org

Recent studies using transient flow methods have revealed that the kinetics of the Knorr pyrazole synthesis can be more complex than previously understood, sometimes involving autocatalytic pathways and unexpected intermediates like hydroxylpyrazolidines and di-addition products. rsc.org

Table 1: Key Intermediates in the Knorr Pyrazole Synthesis

IntermediateDescription
HydrazoneFormed from the initial condensation of hydrazine and one carbonyl group of the 1,3-dicarbonyl compound.
HydroxylpyrazolidineA cyclic, non-aromatic intermediate formed after the second nitrogen attacks the second carbonyl group, before the final dehydration. rsc.org
Di-addition ProductAn intermediate resulting from the addition of two molecules of hydrazine to the 1,3-dicarbonyl compound, which can be observed under certain conditions. rsc.org

Oxidation-Induced N-N Coupling Mechanisms

An alternative and more recent approach to pyrazole synthesis involves the formation of the N-N bond in a late-stage oxidation step, avoiding the direct use of hydrazine. nih.gov This method often utilizes transition metal complexes to bring together the necessary nitrogen-containing fragments.

One such strategy involves the multicomponent oxidative coupling of alkynes, nitriles, and a titanium imido complex. nih.gov In this process, a key intermediate, a diazatitanacyclohexadiene, is formed. nih.gov The critical step is a two-electron oxidation-induced N-N coupling on the titanium center, which is a rare example of formal N-N bond formation on a metal. nih.govresearchgate.net This process can proceed through an electrocyclic mechanism analogous to a Nazarov cyclization. nih.gov

Mechanistic studies on diazatitanacycles have shown that with oxidants like TEMPO, the first of two oxidations is the rate-limiting step, and coordination of the oxidant to the titanium is crucial. murdoch.edu.aursc.orgnih.gov For other oxidants, such as ferrocenium (B1229745) salts, the presence of coordinating counteranions can facilitate an "inner-sphere-like" oxidation. murdoch.edu.aursc.orgnih.gov

Electrophilic Cyclization Mechanisms

Electrophilic cyclization offers a direct route to functionalized pyrazoles, including 4-iodopyrazoles. This method typically starts with an α,β-alkynic hydrazone, which can be readily prepared from the condensation of a hydrazine with a propargyl aldehyde or ketone. nih.govulakbim.gov.tr

When treated with an electrophilic iodine source, such as molecular iodine in the presence of a mild base like sodium bicarbonate, the α,β-alkynic hydrazone undergoes an electrophilic cyclization. nih.govulakbim.gov.tr The proposed mechanism involves the attack of the alkyne's π-bond on the electrophilic iodine, followed by the intramolecular attack of the hydrazone nitrogen onto the resulting vinyl cation intermediate. Subsequent deprotonation yields the stable, aromatic 4-iodopyrazole (B32481). This iodocyclization is generally applicable to a wide range of substrates with both electron-donating and electron-withdrawing groups. nih.gov

Mechanistic Aspects of Regioselective Iodination

Direct iodination of a pre-formed 3-(p-tolyl)-1H-pyrazole ring is a common strategy to introduce the iodine atom at the C-4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. rrbdavc.org The C-4 position is generally the most nucleophilic and thus the most favorable site for electrophilic attack, as substitution at C-3 or C-5 would involve a highly unstable positively charged azomethine intermediate. rrbdavc.org

Various iodinating reagents can be employed. A study on the iodination of pyrazole derivatives mediated by cadmium(II) acetate (B1210297) revealed principles of electrophilic iodination at the C-4 position for pyrazoles containing electron-donating groups. nih.govresearchgate.net Another approach involves the use of nitrogen triiodide, formed in situ, for the C-I bond formation on pyrazole derivatives. sciforum.net This method is presented as a green and convenient alternative to other iodination procedures. sciforum.net

Furthermore, hypervalent iodine reagents have been utilized for the regioselective C-4 thio- and selenocyanation of pyrazoles, which proceeds via an electrophilic mechanism. beilstein-journals.org Similarly, CAN-mediated iodination with molecular iodine has been shown to be highly regioselective for the 4-position of 1-aryl-3-CF3-1H-pyrazoles. rsc.org

Catalytic Cycles in Transition-Metal Mediated Reactions

Transition metals can play a significant role in both the synthesis of the pyrazole core and its subsequent functionalization. nih.govrsc.org While the classic Knorr synthesis is often acid-catalyzed, modern methods frequently employ transition metal catalysts to achieve higher efficiency and selectivity.

For instance, rhodium-catalyzed reactions have been developed for the synthesis of highly substituted pyrazoles from hydrazines and alkynes. organic-chemistry.org The catalytic cycle involves the addition of the C-N bond of the hydrazine to the alkyne, followed by an intramolecular dehydration cyclization. organic-chemistry.org

In the context of functionalizing the pre-formed 4-iodo-3-(p-tolyl)-1H-pyrazole, transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira are invaluable. rsc.org The general catalytic cycle for these reactions, often using a palladium catalyst, begins with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of the pyrazole. youtube.com This forms an arylpalladium(II) halide intermediate. The next step is transmetalation, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center. youtube.com The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, completing the cycle. youtube.com

Protic pyrazole complexes have also been investigated for their catalytic applications, where the NH group of the pyrazole ligand can participate in metal-ligand cooperation. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into reaction mechanisms. For the Knorr pyrazole synthesis, it was historically believed to be first order in both the 1,3-diketone and hydrazine reactants under certain pH conditions. rsc.org However, more recent and detailed investigations using transient flow technology have shown that the kinetics can be more intricate. rsc.orgresearchgate.net These studies have uncovered evidence for autocatalysis and the formation of multiple intermediates, indicating that a simple rate law may not always be sufficient to describe the reaction. rsc.org

The dehydration of the hydroxylpyrazolidine intermediate is often considered the rate-determining step under neutral pH conditions. rsc.org The rate of reaction and the final product distribution are sensitive to the reaction parameters, highlighting the importance of careful optimization. rsc.org

In another study focusing on the formation of 2-pyrazoline (B94618) derivatives from chalcones and thiosemicarbazide, the reaction was found to follow first-order kinetics. researchgate.net Thermodynamic parameters such as the energy of activation, entropy, and Gibbs free energy of activation were also determined, providing a deeper understanding of the reaction pathway. researchgate.net

Table 2: Summary of Mechanistic Investigations

SectionSynthetic PathwayKey Mechanistic Features
4.1.1Knorr Pyrazole SynthesisAcid-catalyzed condensation, hydrazone and hydroxylpyrazolidine intermediates, regioselectivity influenced by substrate and conditions. slideshare.netname-reaction.comrsc.orgrsc.org
4.1.2Oxidation-Induced N-N CouplingLate-stage N-N bond formation, involves metal--centered oxidation, can proceed via an electrocyclic mechanism. nih.govmurdoch.edu.aursc.orgnih.gov
4.1.3Electrophilic CyclizationStarts with α,β-alkynic hydrazones, involves attack of the alkyne on an electrophile followed by intramolecular cyclization. nih.govulakbim.gov.tr
4.2Regioselective IodinationElectrophilic substitution at the electron-rich C-4 position of the pyrazole ring. rrbdavc.orgsciforum.netrsc.org
4.3Transition-Metal CatalysisOxidative addition, transmetalation, and reductive elimination are key steps in cross-coupling reactions for further functionalization. rsc.orgyoutube.com
4.4Kinetic AnalysisKnorr synthesis can exhibit complex kinetics with autocatalysis; dehydration of the cyclic intermediate is often rate-limiting. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodo-3-(p-tolyl)-1H-pyrazole would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole (B372694) ring. The broadness is due to hydrogen bonding in the solid state or in concentrated solutions. mdpi.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the tolyl methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon double bonds in the tolyl ring and the carbon-nitrogen double bonds in the pyrazole ring will give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (stretch)3100-3300Medium, Broad
C-H (aromatic stretch)3000-3100Medium to Weak
C-H (aliphatic stretch)2850-2970Medium to Weak
C=C/C=N (ring stretch)1400-1600Medium to Strong
C-I (stretch)< 600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₉IN₂).

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for pyrazoles involve the cleavage of the ring and the loss of substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsional angles within the molecule.

This technique would confirm the planar nature of the pyrazole ring and the relative orientation of the tolyl substituent. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and potential halogen bonding involving the iodine atom. mdpi.com A study on a related pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde demonstrated the utility of single-crystal X-ray diffraction in elucidating the molecular structure and intermolecular interactions. niscpr.res.in Similarly, the crystal structure of 4-iodo-1H-pyrazole has been reported, providing valuable comparative data. mdpi.com

Computational and Theoretical Investigations of this compound

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that, while effective, may involve harsh conditions or generate significant waste. tandfonline.comresearchgate.net The future of pyrazole synthesis is increasingly geared towards green chemistry principles, emphasizing the use of environmentally benign reagents, solvents, and energy sources. nih.govnih.gov

Key areas for future synthetic research include:

Eco-Friendly Synthesis: A major push is expected in the development of synthetic protocols that minimize or eliminate the use of hazardous materials. nih.gov This includes the exploration of solvent-free reaction conditions and the use of water as a green solvent. nih.gov For the synthesis of the 3-(p-tolyl)-1H-pyrazole precursor, this could involve adapting classical condensation reactions to be more environmentally friendly.

Energy-Efficient Methods: The application of microwave and ultrasound irradiation is a promising avenue for accelerating reaction times and improving yields in pyrazole synthesis. researchgate.netnih.gov These techniques often lead to cleaner reactions with fewer byproducts compared to conventional heating. nih.gov

Catalysis: The development of novel and recyclable catalysts is a cornerstone of sustainable chemistry. nih.gov For the iodination step to form 4-Iodo-3-(p-tolyl)-1H-pyrazole, research into solid-supported iodinating agents or catalytic systems that can be easily recovered and reused would be highly valuable. For instance, the use of potassium iodate (B108269) (KIO3) with a catalyst like diphenyl diselenide ((PhSe)2) under acidic conditions presents a more convenient and efficient method for direct C-4 iodination of pyrazoles. nih.gov

A hypothetical sustainable synthesis of this compound could involve a one-pot, multi-component reaction under microwave irradiation in an aqueous medium, followed by a selective iodination using a recyclable, solid-supported reagent.

Exploration of Undiscovered Reactivity Patterns

The this compound molecule is primed for a variety of chemical transformations, particularly cross-coupling reactions that allow for the introduction of diverse functional groups at the C4 position. While the reactivity of iodo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is generally established, there are still underexplored areas. researchgate.netwikipedia.orgorganic-chemistry.org

Future investigations into the reactivity of this compound could focus on:

Novel Cross-Coupling Reactions: Exploring less common cross-coupling reactions, such as Stille, Hiyama, or Negishi couplings, could open up new avenues for functionalization.

C-H Activation: Direct C-H functionalization of the pyrazole ring or the tolyl group, while challenging, would represent a highly atom-economical approach to creating more complex molecules.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis for the functionalization of the pyrazole core is a rapidly growing field and could offer mild and selective methods for introducing new substituents.

Thio- and Selenocyanation: The synthesis of 4-thio/seleno-cyanated pyrazoles from 4-unsubstituted pyrazoles has been demonstrated using a hypervalent iodine-mediated approach. beilstein-journals.org This metal-free method could be applied to 3-(p-tolyl)-1H-pyrazole to generate novel derivatives.

An example of a potential reaction to be explored would be the photoredox-catalyzed trifluoromethylation of this compound to introduce a trifluoromethyl group, a common motif in pharmaceuticals.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones.

Future mechanistic studies could involve:

Kinetics of Iodination: Detailed kinetic studies on the iodination of 3-(p-tolyl)-1H-pyrazole with various iodinating agents would provide valuable insights into the reaction mechanism and help in selecting the most efficient conditions. acs.orgacs.org The electrophilic substitution at the C4 position is a key step, and understanding its kinetics is paramount. nih.gov

Computational Modeling of Transition States: Density Functional Theory (DFT) calculations can be employed to model the transition states of key reactions, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions. This can help in understanding the role of ligands and predicting the reactivity of different substrates.

Spectroscopic Interrogation of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR or rapid-injection NMR, could allow for the detection and characterization of transient intermediates in catalytic cycles, providing direct evidence for proposed mechanisms. For instance, investigating the formation of palladium-pyrazole complexes during cross-coupling reactions can shed light on catalyst activation and deactivation pathways. nih.gov

Computational Design and Prediction of Pyrazole Derivatives

Computational chemistry offers powerful tools for the rational design of new pyrazole derivatives with desired properties, potentially accelerating the discovery of new drug candidates or materials. nih.gov

Future computational efforts could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models based on a library of this compound derivatives, it would be possible to predict the biological activity of new, unsynthesized compounds. This would allow for the prioritization of synthetic targets with the highest potential.

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors.

Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new materials and pharmaceuticals.

An example of a computational design project would be to use QSAR and molecular docking to design a series of 4-alkynyl-3-(p-tolyl)-1H-pyrazoles with optimized inhibitory activity against a specific kinase involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3-(p-tolyl)-1H-pyrazole, and how can purity be ensured?

The synthesis of 4-iodo-pyrazole derivatives often involves halogenation or cross-coupling reactions. For example, brominated analogs like 4-Bromo-3-(p-tolyl)-1H-pyrazole are synthesized via Pd-catalyzed reactions or direct halogenation, followed by purification using flash chromatography (EtOAc:petroleum ether gradients) . For iodinated derivatives, iodine sources (e.g., NIS) under controlled conditions are typical. Purity is validated via NMR (e.g., ¹H and ¹³C) and mass spectrometry (MS-ESI), with recrystallization from methanol as a common purification step .

Q. How should researchers interpret NMR spectral data for this compound?

Key NMR signals include:

  • ¹H-NMR : Aromatic protons (p-tolyl group) appear as doublets (δ ~7.3–7.8 ppm, J ≈ 8.2 Hz). The pyrazole proton (H-5) resonates as a singlet (δ ~8.3 ppm).
  • ¹³C-NMR : The iodine-bearing carbon (C-4) shows deshielding (δ ~90–100 ppm). Confirm assignments using DEPT or HSQC experiments . Discrepancies in splitting patterns may arise from tautomerism; DMSO-d₆ or temperature-controlled NMR can resolve this .

Q. What crystallization techniques are suitable for structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement and ORTEP-3 for graphical representation. Slow evaporation from methanol or DCM/hexane mixtures often yields diffraction-quality crystals. Note that heavy atoms like iodine enhance X-ray scattering, aiding structure resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective iodination at the pyrazole 4-position?

Regioselectivity depends on directing groups and catalysts. For example, Pd(OAc)₂/Xantphos systems promote C–H activation at electron-deficient positions. Screen iodine sources (e.g., I₂, NIS) in solvents like DMF or DCE at 80–100°C. Monitor progress via TLC and optimize using Design of Experiments (DoE) to balance yield and selectivity . If competing halogenation occurs, introduce protecting groups (e.g., SEM) at reactive sites .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions (e.g., unexpected MS fragments or NMR splitting) may arise from impurities or tautomeric forms. Strategies include:

  • LC-MS/MS : Identify byproducts via fragmentation patterns.
  • VT-NMR : Variable-temperature NMR (e.g., –40°C to 80°C) to stabilize tautomers.
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian09) .

Q. What computational methods predict the bioactivity of this compound derivatives?

Use molecular docking (AutoDock Vina) to assess binding to targets like COX-2 or kinases. Perform QSAR studies using descriptors like LogP, polar surface area, and H-bonding capacity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Substituent effects (e.g., electron-withdrawing iodine) can modulate affinity and metabolic stability .

Q. How can C–H functionalization be applied to diversify the pyrazole core?

Transition-metal catalysis (Pd, Cu, or Ru) enables direct arylation, alkynylation, or amidation. For example, Pd(OAc)₂ with SPhos ligand facilitates coupling of this compound with arylboronic acids. Optimize ligand ratios and base (e.g., K₂CO₃) to suppress homocoupling. Mechanistic studies (e.g., radical traps) clarify operative pathways .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., degassing, moisture sensitivity) meticulously. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .
  • Contradictory Results : Cross-validate crystallographic data (e.g., R-factor < 5%) with spectroscopic findings. If polymorphism is suspected, re-crystallize under varied conditions .
  • Safety : Handle iodinated compounds in fume hoods due to potential volatility and thyroid toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.